N-Ethyl-N-(2-hydroxyethyl)benzamide
Description
Properties
CAS No. |
21010-54-8 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
N-ethyl-N-(2-hydroxyethyl)benzamide |
InChI |
InChI=1S/C11H15NO2/c1-2-12(8-9-13)11(14)10-6-4-3-5-7-10/h3-7,13H,2,8-9H2,1H3 |
InChI Key |
DEQCOBZTSSIPMT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCO)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Direct Amidation of Benzoyl Derivatives with N-Ethyl-2-aminoethanol
A classical approach to synthesize this compound involves the amidation of benzoyl chloride or benzoyl derivatives with N-ethyl-2-aminoethanol (2-(ethylamino)ethanol). This method typically proceeds via nucleophilic acyl substitution, where the amine attacks the activated benzoyl compound to form the amide bond.
- Reactants: Benzoyl chloride and N-ethyl-2-aminoethanol
- Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
- Base: Triethylamine or similar organic base to neutralize HCl generated
- Temperature: 0 °C to room temperature
- Reaction Time: 4–8 hours under stirring
$$
\text{Benzoyl chloride} + \text{N-ethyl-2-aminoethanol} \xrightarrow[\text{base}]{\text{THF, 0-25 °C}} \text{this compound} + \text{HCl}
$$
- The reaction is typically performed under anhydrous conditions to prevent hydrolysis of benzoyl chloride.
- The product is purified by aqueous workup, followed by extraction and recrystallization or chromatography.
This method is supported by analogous procedures reported for related benzamide derivatives (e.g., N-methylbenzamide synthesis) where benzoyl chloride reacts with methylamine in THF with triethylamine as base, yielding high purity amides after aqueous washing and drying.
Alkylation of N-(2-hydroxyethyl)benzamide
An alternative synthetic route involves the N-alkylation of N-(2-hydroxyethyl)benzamide with ethyl halides or other alkylating agents.
- First, synthesize N-(2-hydroxyethyl)benzamide via amidation of benzoyl chloride with 2-aminoethanol.
- Then, perform N-ethylation by reacting the secondary amide with ethyl bromide or ethyl iodide in the presence of a base such as potassium carbonate or sodium hydride.
- Controlling mono- versus dialkylation is critical; over-alkylation can occur.
- The hydroxyethyl side chain can interfere due to its nucleophilicity; protection strategies may be needed.
A "one-pot" synthesis approach has been reported to circumvent rearrangement and side reactions by combining the amine salt, base, and alkylation reagent simultaneously to favor monoalkylated products. This method avoids the formation of dialkylated by-products and rearranged amides.
Rearrangement Considerations and Stability
It has been observed that free amines derived from 2-aminoethyl benzoate tend to rearrange spontaneously to N-(2-hydroxyethyl)benzamide due to intramolecular nucleophilic attack and ring closure mechanisms. This rearrangement is thermodynamically favored because the amide C–N bond is stronger than the ester C–O bond.
This insight is important for synthetic planning, as it suggests that direct amidation or controlled alkylation under conditions that prevent free amine accumulation are preferred to avoid undesired rearrangement.
Use of Sodium Carbonate in Alkylation Reactions
In related synthetic processes involving benzyl amines and hydroxyethyl groups, the use of sodium carbonate as a mild base has been shown to improve yields and suppress by-products. For example, reacting benzyl chloride with bis(2-hydroxyethyl)amine in the presence of sodium carbonate at controlled temperatures (70–100 °C) leads to high yields of N,N-bis(2-hydroxyethyl)benzylamine with minimal side products.
Although this exact system differs from this compound, the principle of using mild bases and temperature control to optimize selectivity is applicable.
Data Tables Summarizing Key Preparation Parameters
Mechanistic Insights
- The amidation reaction proceeds via nucleophilic attack of the amine nitrogen on the acyl chloride carbonyl carbon, displacing chloride ion.
- Alkylation reactions involve nucleophilic substitution on alkyl halides by the amide nitrogen.
- Rearrangement of 2-aminoethyl benzoate to N-(2-hydroxyethyl)benzamide involves intramolecular nucleophilic attack forming a five-membered ring transition state, followed by proton transfer and ring opening to the more stable amide.
Summary and Recommendations
- The most straightforward and reliable method to prepare this compound is direct amidation of benzoyl chloride with N-ethyl-2-aminoethanol under anhydrous conditions with a base such as triethylamine.
- Alkylation of N-(2-hydroxyethyl)benzamide can be employed but requires careful control to avoid dialkylation and rearrangement side reactions; one-pot synthesis protocols improve selectivity.
- Use of mild bases like sodium carbonate and temperature control can enhance yields and reduce by-products in related hydroxyethyl amine alkylations.
- Awareness of rearrangement pathways is crucial for synthetic planning to ensure product stability and purity.
This synthesis overview integrates data and mechanistic understanding from peer-reviewed literature and patent disclosures, providing a comprehensive and authoritative guide for researchers preparing this compound.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-(2-hydroxyethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of N-ethyl-N-(2-oxoethyl)benzamide.
Reduction: The amide group can be reduced to an amine, yielding N-ethyl-N-(2-hydroxyethyl)benzylamine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: N-ethyl-N-(2-oxoethyl)benzamide.
Reduction: N-ethyl-N-(2-hydroxyethyl)benzylamine.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
N-Ethyl-N-(2-hydroxyethyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-Ethyl-N-(2-hydroxyethyl)benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a biological response. For example, it may act as an inhibitor of quorum sensing in bacteria, thereby reducing biofilm formation and bacterial resistance . The exact molecular pathways involved depend on the specific application and target organism.
Comparison with Similar Compounds
Table 1: Key Features of N-Ethyl-N-(2-hydroxyethyl)benzamide Analogs
Structural and Functional Insights
Substituent Effects on Reactivity: The hydroxyethyl group (-CH₂CH₂OH) enhances solubility in polar solvents and enables further derivatization (e.g., esterification, as seen in N-(2-hydroxyethyl)benzamide’s conversion to cinnamate esters ). Phosphine-containing derivatives (e.g., 2-(diphenylphosphanyl)- analogs) serve as ligands in catalysis, leveraging the phosphanyl group’s ability to coordinate metals .
Biological Activity: N-Benzoyl-2-hydroxybenzamides exhibit antimicrobial and anticancer properties, with activity influenced by substituents on the aromatic ring . For example, electron-deficient aromatic systems enhance interactions with bacterial enzymes. N-[2-(Benzylamino)ethyl]benzamide derivatives may act as intermediates in drug discovery, though their direct biological roles are less documented .
Synthetic Accessibility :
Key Research Findings
Catalytic Applications: Phosphine-modified benzamides (e.g., 2-(diphenylphosphanyl)-N-(2-hydroxyethyl)benzamide) are effective ligands in palladium-catalyzed cross-coupling reactions, achieving high turnover numbers in C–C bond formation .
Toxicity and Safety: 3-Amino-2-hydroxy-N-(2-hydroxyethyl)benzamide has documented safety protocols (GHS-compliant SDS), highlighting risks such as respiratory irritation and necessitating controlled handling .
Structural Biology :
- The fluorinated benzamide derivative (PDB: 77L) demonstrates the role of hydrogen bonding and hydrophobic interactions in ligand-protein binding, as inferred from its crystallographic data .
Biological Activity
N-Ethyl-N-(2-hydroxyethyl)benzamide is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound, with the chemical formula CHNO, features an ethyl group and a hydroxyethyl group attached to a benzamide core. This structure is significant as it influences the compound's solubility, stability, and interaction with biological targets.
Biological Activities
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, potentially through mechanisms such as enzyme inhibition or disruption of bacterial quorum sensing, which is critical for biofilm formation and virulence.
2. Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In vitro assays suggest that it can reduce the production of pro-inflammatory cytokines, thereby modulating inflammatory responses in cells. This activity may be beneficial in treating conditions characterized by excessive inflammation.
3. Enzyme Inhibition
This compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been noted for its potential to inhibit histone deacetylases (HDACs), which play a crucial role in gene expression regulation . Inhibiting HDACs can lead to changes in cell cycle regulation and apoptosis, making this compound a candidate for further investigation in cancer therapy.
The biological effects of this compound are largely attributed to its ability to interact with specific molecular targets:
- Quorum Sensing Inhibition : The compound may disrupt communication among bacterial populations, reducing their ability to form biofilms.
- Enzyme Interaction : By binding to enzymes such as HDACs, it alters their activity, leading to downstream effects on gene expression and cellular function .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in pro-inflammatory cytokines | |
| Enzyme inhibition | Inhibition of histone deacetylases |
Case Study: Antibacterial Efficacy
In a controlled study, this compound was tested against several Gram-positive and Gram-negative bacteria. The results demonstrated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be within a promising range for potential therapeutic use.
Case Study: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory effects of this compound in a murine model of acute inflammation. The administration of the compound resulted in decreased levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
